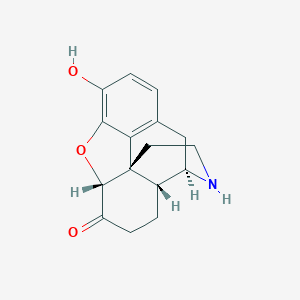
Norhydromorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norhydromorphone belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Scientific Research Applications
Pharmacological Properties
Norhydromorphone is primarily recognized for its role as a minor metabolite of hydromorphone. Its pharmacological profile has been explored in various studies, revealing insights into its binding affinity at opioid receptors and its effects on pain modulation.
Opioid Receptor Interactions
Research indicates that this compound exhibits varying affinities for mu-opioid receptors (MOR) and delta-opioid receptors (DOR). A study highlighted the synthesis of N-phenethyl analogs of this compound, demonstrating that certain derivatives possess significant binding affinity at both MOR and DOR, suggesting a potential for reduced side effects compared to traditional MOR agonists . Specifically, one compound showed high potency as a partial agonist at MOR and a full agonist at DOR, indicating a promising avenue for developing bifunctional opioids that may mitigate respiratory depression—a common side effect associated with opioid use .
Antinociceptive Activities
The antinociceptive properties of this compound have been assessed through formalin tests in animal models. Findings suggest that while this compound exhibits some analgesic activity, it is less potent than hydromorphone and morphine. In comparative studies, hydromorphone was found to be significantly more effective than this compound in eliciting antinociception . The lower efficacy of this compound may be attributed to its increased polarity, which potentially limits its ability to cross the blood-brain barrier effectively .
Clinical Implications
The clinical applications of this compound are primarily focused on pain management, particularly in patients who require opioid therapy. Its unique receptor profile may offer advantages in specific patient populations.
Neuropathic Pain Treatment
Opioids like hydromorphone are often employed in treating neuropathic pain. While specific data on this compound's effectiveness in this context is sparse, understanding its metabolic pathways could inform future research into optimizing opioid regimens for neuropathic conditions .
Case Studies and Research Findings
Several studies have documented the pharmacokinetics and metabolic pathways of this compound, enhancing our understanding of its clinical relevance.
Properties
CAS No. |
14696-23-2 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |
InChI Key |
SWIRXSKBBSJXGY-UIHHKEIPSA-N |
SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |
Canonical SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Synonyms |
norhydromorphone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















